molecular formula C15H15ClN2 B1319695 3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline CAS No. 893750-76-0

3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline

Cat. No. B1319695
M. Wt: 258.74 g/mol
InChI Key: IPLFOSYVLVUIHX-UHFFFAOYSA-N
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Description

“3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline” is a chemical compound with the molecular formula C15H15ClN2 . It is a derivative of aniline, which is a primary amine that consists of a benzene ring attached to an amino group .


Molecular Structure Analysis

The molecular structure of “3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline” can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry , and its solubility can be assessed in various solvents.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Schiff bases of a related compound, N-[(2-chloroquinolin-3-yl) methylidene]-2-aniline, have been synthesized and studied for their in vitro antibacterial activity. These compounds exhibit promising minimum inhibitory concentration (MIC) values against both S. aureus and E. coli, suggesting potential as antibacterial agents. The study also involved molecular docking to predict interactions with cancer and malarial proteins (S. PradeepP. et al., 2015).

Conversion into Quinolines and Quinoxalines

  • Anilides, including those related to the specified compound, can be converted into 3-substituted quinolines under certain conditions. This process has applications in the synthesis of quinolines and quinoxalines, demonstrating the versatility of these compounds in chemical synthesis (Otto Meth-Cohn et al., 1981).

Synthesis of 3,5- and 3,6-disubstituted 3,4-dihydroquinazolines

  • The reactions of para-substituted anilines, akin to the specified chemical, lead to the formation of 3,4-dihydroquinazolines. This synthesis has implications for creating a variety of compounds with potential pharmaceutical applications (L. P. Yunnikova & V. V. Ésenbaeva, 2016).

Novel Synthesis Approaches

  • A novel approach to synthesize 2,2-disubstituted 1,2-dihydro-4-phenylquinolines demonstrates the potential of the specified compound in creating complex chemical structures. These syntheses have broad implications in medicinal chemistry and drug development (Hansrudolf Walter, 1994).

Antimicrobial Activity

  • Novel quinazolinone derivatives synthesized from reactions with primary aromatic amines, including aniline derivatives similar to the specified compound, have been tested for antimicrobial activity. This showcases the potential of these compounds in developing new antimicrobial agents (O. M. Habib et al., 2013).

Anti-Inflammatory and Analgesic Properties

  • Halogenated series of 4-anilinoquinoline-3-carboxylic acids, related to the specified compound, have been synthesized and tested for anti-inflammatory and analgesic activities. Some of these compounds showed promising results, sometimes surpassing reference drugs (L. Savini et al., 1990).

DNA-Binding Properties

  • N-alkylanilinoquinazoline derivatives, which are structurally related to the specified compound, have been synthesized and evaluated for their potential DNA intercalating agents. This research indicates the role these compounds can play in DNA interaction studies (A. Garofalo et al., 2010).

properties

IUPAC Name

3-chloro-4-(3,4-dihydro-1H-isoquinolin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2/c16-14-9-13(17)5-6-15(14)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLFOSYVLVUIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline

Synthesis routes and methods

Procedure details

A mixture of 2-(2-chloro-4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline (1.4 g, 4.8 mmol), saturated aqueous ammonium chloride (5 mL), and acetone (20 mL) was cooled in an ice bath. Solid zinc powder (3.2 g, 48 mmol) was added in portions over 10 min with stirring. The ice bath was allowed to expire and the mixture was stirred for 16 h. EtOAc (200 mL) was then added, followed by anhydrous sodium sulfate (20 g). The mixture was stirred for 15 min, then filtered through a pad of silica gel, eluting with EtOAc. The resulting clear solution was concentrated to afford the titled compound (1.2 g, 96%). 1H NMR (500 MHz, CDCl3): 7.20-7.11 (m, 3H), 7.11-7.04 (m, 1H), 6.95 (d, J=8.5 Hz, 1H), 6.78 (d, J=2.7 Hz, 1H), 6.56 (dd, J=8.5, 2.7 Hz, 1H), 4.17 (s, 2H), 3.55 (s, 2H), 3.27 (t, J=5.8 Hz, 2H), 3.00 (t, J=5.8 Hz, 2H).
Name
2-(2-chloro-4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
3.2 g
Type
catalyst
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
96%

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